Sulfociprofloxacin
Overview
Description
Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .
Molecular Structure Analysis
Sulfociprofloxacin has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .
Scientific Research Applications
Pharmacokinetics in Patients with Cirrhosis : A study by Frost et al. (1989) investigated the pharmacokinetics of ciprofloxacin and its metabolites, including sulfociprofloxacin, in patients with cirrhosis compared to healthy volunteers. It was found that the pharmacokinetic parameters for ciprofloxacin were not significantly altered in cirrhotic patients, and there was no significant difference in the formation of sulfociprofloxacin between the groups. This suggests that no dosage adjustment is required in patients with hepatic cirrhosis for ciprofloxacin (Frost et al., 1989).
Antibiotic Resistance : The emergence of antibiotic resistance is a significant concern. Research on various sulfonamide compounds, including sulfociprofloxacin, has focused on understanding mechanisms of bacterial resistance to these agents. Huovinen et al. (1995) provide an in-depth analysis of trimethoprim and sulfonamide resistance mechanisms in major bacterial pathogens, highlighting the importance of understanding these mechanisms to counter bacterial resistance (Huovinen et al., 1995).
Cutaneous Adverse Reactions : A study by Rönnau et al. (1997) explored the specific lymphocyte proliferation and cross-reactivity to ofloxacin in vitro in patients with a drug allergy to ciprofloxacin. The study included investigating the body's response to metabolites like sulfociprofloxacin, which did not induce lymphocyte proliferation in the patients studied. This research is significant for understanding the allergic reactions to ciprofloxacin and its metabolites (Rönnau et al., 1997).
Environmental Impact and Human Health : The presence of sulfonamides, including sulfociprofloxacin, in the environment and their influence on human health have been a subject of study. Baran et al. (2011) analyzed the impact of these compounds in the biosphere, noting that small amounts mainly derived from agricultural activities can cause changes in microbial populations that may be hazardous to human health (Baran et al., 2011).
Future Directions
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYZOYQWKDWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146939 | |
Record name | Sulfociprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfociprofloxacin | |
CAS RN |
105093-21-8 | |
Record name | Sulfociprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfociprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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